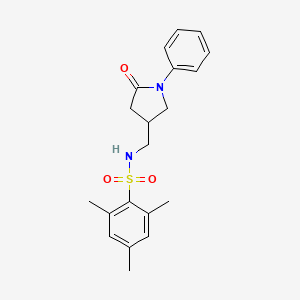

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

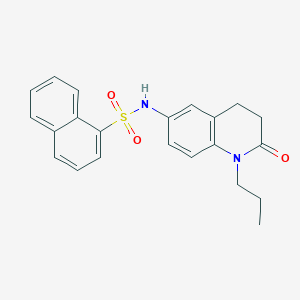

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a thiazole derivative and is known for its unique properties that make it suitable for use in several scientific research applications.

Wissenschaftliche Forschungsanwendungen

Medicine: Antiviral and Antimicrobial Applications

This compound has shown promise in the medical field due to its structural similarity to bioactive aromatic compounds containing the indole nucleus. Indole derivatives, which share a common structural motif with our compound of interest, have demonstrated a range of biological activities including antiviral and antimicrobial effects . These properties suggest potential use in developing treatments for viral infections and bacterial diseases.

Agriculture: Plant Growth Regulation

In agriculture, the related compound indole-3-acetic acid, which is structurally similar to our compound, is known as a plant hormone that regulates growth . This implies that “5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate” could be explored for its effects on plant development and growth regulation, potentially leading to enhanced agricultural productivity.

Material Science: Conductive Polymers

The thienyl group in the compound is structurally related to thiophene, which is used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have significant applications in electronic and optoelectronic devices due to their exceptional conductive properties.

Environmental Science: Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid derivatives related to our compound are used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating biaryl compounds, which are essential in many environmental remediation processes, such as the removal of organic pollutants from water sources.

Chemical Synthesis: Protodeboronation Reactions

In chemical synthesis, the related boronic acid derivatives are valuable building blocks. They are used in protodeboronation reactions, which are crucial for the formal anti-Markovnikov hydromethylation of alkenes . This process is important for the synthesis of complex organic molecules.

Safety And Hazards

The safety data sheet for a similar compound, “5-Methyl-2-(2-thienyl)benzimidazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c1-10-13(16-14(20-10)12-8-5-9-19-12)18-15(17)11-6-3-2-4-7-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICYOMJDFXXGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl benzenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)